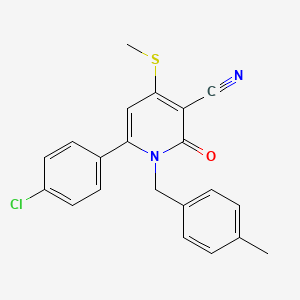![molecular formula C21H30Cl2N2O2 B2589110 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185447-96-4](/img/structure/B2589110.png)
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride, also known as carvedilol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. The chemical compound was first synthesized in 1987 by researchers at E. R. Squibb & Sons, now known as Bristol-Myers Squibb. Since then, carvedilol has become a widely prescribed medication due to its effectiveness in treating cardiovascular diseases.
Mecanismo De Acción
Carvedilol works by blocking the beta-adrenergic receptors in the heart, reducing the heart rate and blood pressure. It also has antioxidant properties, which may contribute to its effectiveness in treating cardiovascular diseases. Carvedilol has been shown to have a higher affinity for beta-1 adrenergic receptors, which are predominantly found in the heart, than beta-2 adrenergic receptors, which are found in the lungs and blood vessels.
Biochemical and Physiological Effects
Carvedilol has been shown to have several biochemical and physiological effects. It reduces heart rate and blood pressure, which can improve symptoms in patients with heart failure and angina. It also improves left ventricular function, reduces oxidative stress, and improves endothelial function. Carvedilol has also been shown to have anti-inflammatory effects and may play a role in reducing the risk of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carvedilol has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying cardiovascular diseases. Carvedilol is also widely available and relatively inexpensive. However, 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride has limitations in lab experiments. It has a short half-life, which can make it difficult to maintain a stable concentration in experiments. Carvedilol also has poor water solubility, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride research. One area of research is exploring its potential use in treating other diseases such as Parkinson's disease, Alzheimer's disease, and cancer. Carvedilol's antioxidant properties may make it a useful tool in treating these diseases. Another area of research is exploring the use of 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride in combination with other drugs to improve its effectiveness in treating cardiovascular diseases. Finally, there is a need for further research to optimize the synthesis method of 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride to increase yield and purity of the final product.
Métodos De Síntesis
The synthesis method of 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride involves the reaction of 4-(2-hydroxy-3-(propan-2-ylamino)propoxy)phenylacetamide with 4-bromobiphenyl in the presence of a palladium catalyst. The resulting compound is then reacted with 4-ethylpiperazine to form 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride. This synthesis method has been optimized over the years to increase yield and purity of the final product.
Aplicaciones Científicas De Investigación
Carvedilol has been extensively studied for its effectiveness in treating cardiovascular diseases. It has been shown to reduce mortality and hospitalization rates in patients with heart failure and improve symptoms in patients with angina. Carvedilol has also been studied for its potential use in treating other diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
Propiedades
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.2ClH/c1-2-22-12-14-23(15-13-22)16-20(24)17-25-21-10-8-19(9-11-21)18-6-4-3-5-7-18;;/h3-11,20,24H,2,12-17H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTKCBALXZAKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2589027.png)
![Sodium N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)-2-({hydroxy[3-(methanesulfonyl)-2-oxoimidazolidin-1-yl]methylidene}amino)-2-phenylethanimidate](/img/structure/B2589029.png)
![N-[1-Amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2589030.png)
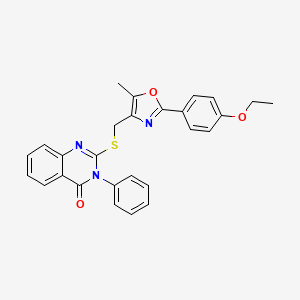
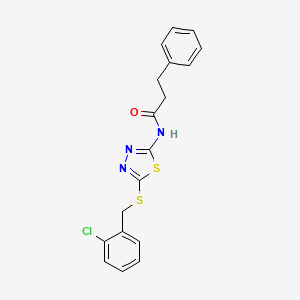
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2589036.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-hydroxyacetic acid](/img/structure/B2589038.png)
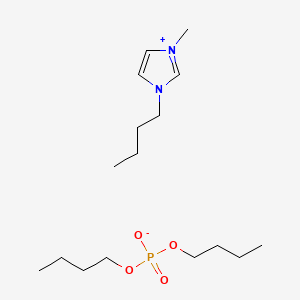
![2-Chloro-N-[[(2S,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-yl]methyl]acetamide](/img/structure/B2589046.png)
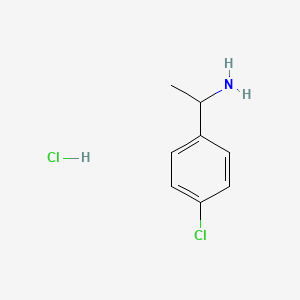
![2-Chloro-N-[3-(1-propan-2-yltetrazol-5-yl)phenyl]propanamide](/img/structure/B2589048.png)
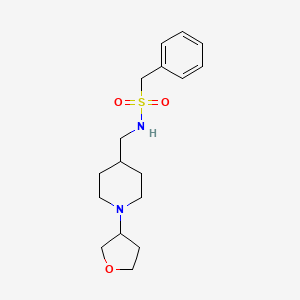
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide](/img/structure/B2589050.png)
